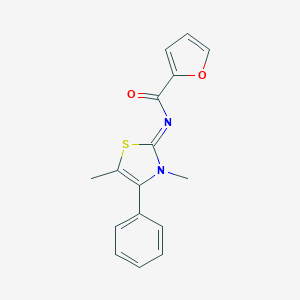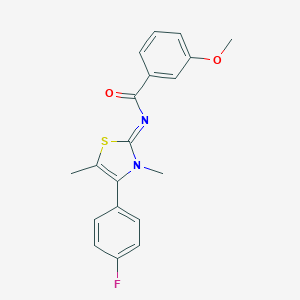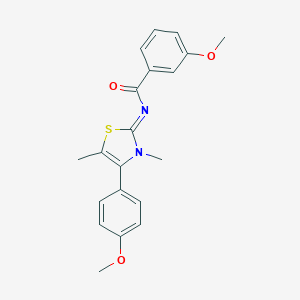![molecular formula C19H19BrN4O2S B305317 N-(4-bromo-2-methylphenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305317.png)
N-(4-bromo-2-methylphenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-methylphenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a member of the triazole family, which is known for its diverse biological activities, such as antifungal, antibacterial, and anticancer properties.
Mecanismo De Acción
The mechanism of action of N-(4-bromo-2-methylphenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is not fully understood. However, it is believed that this compound exerts its biological effects by inhibiting specific enzymes or proteins involved in various cellular processes. For example, it has been shown to inhibit the activity of the enzyme tyrosine kinase, which is involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to inhibit the activity of certain enzymes, such as tyrosine kinase and cholinesterase. In vivo studies have shown that this compound can reduce tumor growth in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-bromo-2-methylphenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several advantages and limitations for use in lab experiments. One advantage is that it has been extensively studied and its biological effects are well characterized. Another advantage is that it is relatively easy to synthesize and purify. However, a limitation is that it may have off-target effects on other enzymes or proteins, which can complicate data interpretation. Additionally, the compound may have limited solubility in certain solvents, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on N-(4-bromo-2-methylphenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. One direction is to investigate its potential as a therapeutic agent for various types of cancer, either alone or in combination with other drugs. Another direction is to explore its effects on other enzymes or proteins involved in cellular processes, such as kinases and phosphatases. Additionally, further studies are needed to determine its pharmacokinetic and pharmacodynamic properties, as well as its potential side effects and toxicity.
Métodos De Síntesis
The synthesis of N-(4-bromo-2-methylphenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves a series of chemical reactions that require specific reagents and conditions. The most common method for synthesizing this compound is through the reaction of 4-bromo-2-methylbenzene with 4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol in the presence of acetic anhydride and triethylamine. The resulting product is then purified using various techniques, such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-methylphenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been investigated for its ability to inhibit the growth of cancer cells and its potential as a therapeutic agent for various types of cancer. In biochemistry, this compound has been studied for its effects on enzyme activity and its potential as a tool for studying enzyme kinetics. In pharmacology, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases, such as fungal infections and bacterial infections.
Propiedades
Nombre del producto |
N-(4-bromo-2-methylphenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
|---|---|
Fórmula molecular |
C19H19BrN4O2S |
Peso molecular |
447.4 g/mol |
Nombre IUPAC |
N-(4-bromo-2-methylphenyl)-2-[[4-methyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H19BrN4O2S/c1-13-10-14(20)8-9-16(13)21-18(25)12-27-19-23-22-17(24(19)2)11-26-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H,21,25) |
Clave InChI |
JTGLSWIBQMHFMY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CSC2=NN=C(N2C)COC3=CC=CC=C3 |
SMILES canónico |
CC1=C(C=CC(=C1)Br)NC(=O)CSC2=NN=C(N2C)COC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-phenylethyl)methanesulfonamide](/img/structure/B305235.png)
amino]-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B305238.png)





![3,4,5-trimethoxy-N-(1-methyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)benzamide](/img/structure/B305246.png)
![N-(1-methyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)-2-thiophenecarboxamide](/img/structure/B305248.png)
![N-(1-methyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)-2-furamide](/img/structure/B305249.png)
![N-[4-(4-chlorophenyl)-3,5-dimethyl-2-thiazolylidene]-2-furancarboxamide](/img/structure/B305250.png)


![methyl 3-{[({5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B305257.png)